molecular formula C5H2ClN3 B056613 6-Chloropyridazine-3-carbonitrile CAS No. 35857-89-7

6-Chloropyridazine-3-carbonitrile

Cat. No. B056613
CAS RN: 35857-89-7
M. Wt: 139.54 g/mol
InChI Key: YMUOLGNUZURDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyridazine-3-carbonitrile is a reactant used in the synthesis of spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors . It is a chemical building block with a molecular formula of C5H2ClN3 .


Synthesis Analysis

The synthesis of 6-Chloropyridazine-3-carbonitrile involves a mixture of 3-chloro-6-iodo-pyridazine and copper cyanide in acetonitrile. The mixture is stirred for 30 minutes at 160°C under microwave irradiation .


Molecular Structure Analysis

6-Chloropyridazine-3-carbonitrile is a planar non-symmetric molecule. It has a permanent dipole moment which does not coincide with any inertia axis . The molecule is characterized by having its electric dipole moment not parallel to any principal axis of inertia .


Physical And Chemical Properties Analysis

6-Chloropyridazine-3-carbonitrile has a molecular weight of 139.545 g/mol . The molecule is characterized by having its electric dipole moment not parallel to any principal axis of inertia .

Scientific Research Applications

Application in Physical Chemistry

Summary of the Application

6-Chloropyridazine-3-carbonitrile is used in the study of the orientation of non-symmetric molecules using weak and moderate electric fields . This compound serves as a prototype example in this research .

Methods of Application or Experimental Procedures

The research uses Quantum Optimal Control techniques to orient any axis of 6-chloropyridazine-3-carbonitrile along the electric field direction . A detailed analysis is performed by exploring the impact on the molecular orientation of the time scale and strength of the control field .

Results or Outcomes

The study found that these techniques allow for full control over the orientation of a planar non-symmetric molecule like 6-chloropyridazine-3-carbonitrile . The underlying physical phenomena allowing for the control of the orientation are interpreted in terms of the frequencies contributing to the field-dressed dynamics and to the driving field by a spectral analysis .

Safety And Hazards

6-Chloropyridazine-3-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Research is being conducted on the full control over the orientation of a planar non-symmetric molecule like 6-Chloropyridazine-3-carbonitrile using moderate and weak electric fields. Quantum optimal control techniques allow the orientation of any axis of 6-Chloropyridazine-3-carbonitrile along the electric field direction .

properties

IUPAC Name

6-chloropyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUOLGNUZURDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538939
Record name 6-Chloropyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyridazine-3-carbonitrile

CAS RN

35857-89-7
Record name 6-Chloropyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridazine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-chloropyridazine-3-carboxamide (described in reference example 3) (15 g, 95.5 mmol) and pyridine (22.6 g, 23.1 ml, 286.6 mmol) were was suspended in dichloromethane and cooled to −30 ° C. under argon. TFAA was added dropwise to the stirred mixture keeping the internal temperature below −20 ° C. The reaction was stirred for 19.5 hours allowing to warm to ambient temperature. The mixture was poured into water(500 ml) and washed with water (4×500 ml) until the aqueous phase was pale yellow. The organic phase was dried over MgSO4, filtered through a pad of silica (50mm diameter, 30mm deep), and concentrated in vacuo. The resulting solid was purified by MPLC (40% dichloromethane/20%ethyl acetate/hexane) to give 3-chloro-6-cyanopyridazine as a colourless solid (5.25 g, 59%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-iodo-pyridazine (CAS 135034-10-5, 5.5 g, 22.9 mmol; Goodman, A. J.; Stanforth, S. P.; Tarbit, B. Tetrahedron (1999), 55 (52), 15067-15070) and copper cyanide (4 g, 44.7 mmol) in acetonitrile (30 ml) was stirred for 30 min. at 160° C., under microwave irradiation (Milestone MW-oven). The mixture was then poured into dichloromethane (200 ml), filtered over celite, and the solvent evaporated in vacuo. The residue was then purified by column chromatography (silica gel; dichloromethane/heptane 1:1 to 7:3) to yield D4 (2.84 g, 89%), as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyridazine-3-carbonitrile
Reactant of Route 2
6-Chloropyridazine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Chloropyridazine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Chloropyridazine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Chloropyridazine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Chloropyridazine-3-carbonitrile

Citations

For This Compound
23
Citations
S Sinha, D Ahire, S Wagh, D Mullick… - Chemical Research …, 2014 - ACS Publications
… reaction between 6-chloropyridazine-3-carbonitrile and (4-fluorophenyl)boronic acid. An oven-dried Schlenk tube under argon was charged with 6-chloropyridazine-3-carbonitrile (80.0 …
Number of citations: 18 pubs.acs.org
LV Thesing - 2019 - ediss.sub.uni-hamburg.de
… First, a time-dependent analysis of the mixed-field orientation of a rigid molecule without rotational symmetry, ie, 6-chloropyridazine-3-carbonitrile, which has an electric dipole moment …
Number of citations: 5 ediss.sub.uni-hamburg.de
LV Thesing, J Küpper, R González-Férez - The journal of chemical …, 2017 - pubs.aip.org
… The time-dependent one-dimensional and three-dimensional orientation of a thermal ensemble of 6-chloropyridazine-3-carbonitrile molecules in combined linearly or elliptically …
Number of citations: 17 pubs.aip.org
JL Hansen, JJ Omiste, JH Nielsen… - The Journal of …, 2013 - pubs.aip.org
… Our studies focus on 6-chloropyridazine-3-carbonitrile (C 4 N 2 H 2 ClCN, CPC). The molecule is chosen because the DM is offset by 57.1 from the MPA and because the atomic …
Number of citations: 27 pubs.aip.org
LK Sharma, MK Yun, C Subramanian… - Bioorganic & medicinal …, 2021 - Elsevier
… or 6-chloropyridazine-3-carbonitrile afforded 29 and 61 respectively in good yields. … or 6-chloropyridazine-3-carbonitrile (1.1 eq), Et 3 N (2 eq), acetonitrile, 160 C, 30 min. …
Number of citations: 3 www.sciencedirect.com
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
… 6-Chloropyridazine-3-carbonitrile (17). To a stirring mixture of 6c (200 mg, 1.27 mmol) in pyridine (5 mL) was added trifluoroacetic anhydride (720 μL, 5.08 mmol) at −14 C. After stirring …
Number of citations: 131 pubs.acs.org
JJ Omiste, R González-Férez - Physical Review A, 2016 - APS
… Such a time-dependent study should allow us to review the adiabatic analysis of the 6-chloropyridazine3-carbonitrile in combined electric and nonresonant laser fields [48]. …
Number of citations: 18 journals.aps.org
T Mullins, ET Karamatskos, J Wiese, J Onvlee… - Nature …, 2022 - nature.com
… long-lasting field-free alignment in helium nanodroplets 38 using rapidly truncated pulses and the alignment of one (generic) asymmetric top molecule 6-chloropyridazine-3-carbonitrile …
Number of citations: 6 www.nature.com
LK Sharma, C Subramanian, MK Yun… - Nature …, 2018 - nature.com
… 1-Boc-piperazine (200 mg, 1.43 mmol, 1 eq) and 6-chloropyridazine-3-carbonitrile (320 mg, 1.72 mmol, 1.2 eq) were dissolved in anhydrous acetonitrile (6 ml) in microwave vial. …
Number of citations: 69 www.nature.com
X Zhao, J Feng, J Zhang, Z Han, Y Hu, HH Shao… - … Pharmaceutica Sinica B, 2023 - Elsevier
… Compound 20 (97 mg, 72%) was prepared as general procedure A from 6-chloropyridazine-3-carbonitrile (56 mg, 0.40 mmol) as a white solid. UPLC purity 97.96%. H NMR (500 MHz, …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.